A Comprehensive Technical Guide to the Chemical Properties of 5-Chloro-2-mercaptobenzothiazole
A Comprehensive Technical Guide to the Chemical Properties of 5-Chloro-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-mercaptobenzothiazole (CMBT) is a chlorinated heterocyclic organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry.[1][2] Its chemical properties, including its reactivity and spectral characteristics, are of considerable interest to researchers in various fields, including materials science and medicinal chemistry. This technical guide provides an in-depth overview of the core chemical properties of 5-Chloro-2-mercaptobenzothiazole, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing key chemical processes.
Chemical Identity and Structure
5-Chloro-2-mercaptobenzothiazole is a substituted benzothiazole (B30560) characterized by a chlorine atom at the 5-position of the benzene (B151609) ring and a thiol group at the 2-position of the thiazole (B1198619) ring. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant in the solid state and in various solvents.[3][4][5][6]
Molecular Structure:
Caption: Thione tautomer of 5-Chloro-2-mercaptobenzothiazole.
Physicochemical Properties
The physicochemical properties of 5-Chloro-2-mercaptobenzothiazole are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNS₂ | [7][8] |
| Molecular Weight | 201.70 g/mol | [7] |
| Appearance | Light yellow to beige solid | [9] |
| Melting Point | 198-200 °C | [7] |
| Boiling Point | 324 °C (Predicted) | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [9][10] |
| pKa | 8.88 ± 0.20 (Predicted) | |
| LogP (Octanol-Water) | 3.97 | [9] |
Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of 5-Chloro-2-mercaptobenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are used to confirm the molecular structure.
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| ¹H | Aromatic protons and N-H proton signals are observed. | Acetone | [11] |
| ¹³C | Signals corresponding to the aromatic carbons and the C=S carbon are present. | CDCl₃ | [1][12] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3035–3435 | N-H stretching (thione form) | [1][2] |
| 2658–2947 | C-H stretching (aromatic) | [1][2] |
| ~1634 | C=N stretching | [1][2] |
| ~1000-1300 | C=S stretching |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule.
| λmax (nm) | Solvent | Reference(s) |
| 279 | Dichloromethane (DCM) | [1][2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z | Interpretation | Reference(s) |
| 201 | [M]⁺ (Molecular ion) | [13] |
Reactivity and Stability
5-Chloro-2-mercaptobenzothiazole exhibits reactivity characteristic of both its thiol/thione functionality and its aromatic ring system.
-
Stability: The compound is stable under normal conditions.[14]
-
Tautomerism: It exists as a mixture of thione and thiol tautomers. The thione form is generally more stable.[3][4][5][6]
-
Alkylation: The thiol/thione group can undergo S-alkylation or N-alkylation reactions with electrophiles such as alkyl halides.[15][16]
-
Oxidation: The mercapto group can be oxidized.
-
Aromatic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, although the chloro-substituent deactivates the ring.
References
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-氯-2-巯基苯并噻唑 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Chloro-2-mercaptobenzothiazole | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-mercaptobenzothiazole(5331-91-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. spectrabase.com [spectrabase.com]
- 14. fishersci.com [fishersci.com]
- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
